2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide
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Overview
Description
2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide is a complex organic compound that features a unique combination of adamantane, piperazine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide typically involves multiple steps:
Formation of the adamantane derivative: The adamantane core is functionalized with a carbonyl group, often through a Friedel-Crafts acylation reaction.
Piperazine coupling: The adamantane derivative is then reacted with piperazine to form the adamantane-piperazine intermediate.
Thiadiazole ring formation: The intermediate is further reacted with thiadiazole precursors under specific conditions to form the thiadiazole ring.
Final coupling and methylation: The thiadiazole-containing intermediate is coupled with a sulfanyl group and subsequently methylated to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids, and solvents like dichloromethane or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the piperazine and thiadiazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide
- **2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S2/c1-21-16(26)12-28-19-23-22-18(29-19)25-4-2-24(3-5-25)17(27)20-9-13-6-14(10-20)8-15(7-13)11-20/h13-15H,2-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZBINUAUGETEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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